1-(6-Bromonaphthalen-2-yl)ethanone
Overview
Description
1-(6-Bromonaphthalen-2-yl)ethanone is an organic compound with the molecular formula C12H9BrO. It is a derivative of naphthalene, where a bromine atom is substituted at the 6th position and an ethanone group is attached to the 2nd position of the naphthalene ring. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(6-Bromonaphthalen-2-yl)ethanone can be synthesized through several methods. One common method involves the bromination of 2-acetylnaphthalene. The reaction typically uses bromine or a brominating agent such as pyridinium tribromide in the presence of a solvent like acetic acid. The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more efficient and scalable methods. For example, the Friedel-Crafts acylation of 2-bromonaphthalene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride can be employed. This method provides a high yield of the desired product and is suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-(6-Bromonaphthalen-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The ethanone group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a suitable solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
- Substitution reactions yield various substituted naphthalenes.
- Oxidation reactions produce carboxylic acids or ketones.
- Reduction reactions yield alcohols or hydrocarbons.
Scientific Research Applications
1-(6-Bromonaphthalen-2-yl)ethanone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the preparation of organic semiconductors and other advanced materials.
Medicinal Chemistry: It is investigated for its potential use in the development of pharmaceuticals and biologically active compounds.
Chemical Biology: It is used as a probe or reagent in various biochemical assays and studies
Mechanism of Action
The mechanism of action of 1-(6-Bromonaphthalen-2-yl)ethanone depends on its specific application. In organic synthesis, it acts as a building block that undergoes various chemical transformations. In medicinal chemistry, its mechanism of action would depend on the target molecule it interacts with, which could involve binding to specific enzymes or receptors and modulating their activity.
Comparison with Similar Compounds
2-Acetylnaphthalene: Similar structure but lacks the bromine atom.
6-Bromo-2-naphthaldehyde: Similar structure but has an aldehyde group instead of an ethanone group.
1-(6-Chloronaphthalen-2-yl)ethanone: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: 1-(6-Bromonaphthalen-2-yl)ethanone is unique due to the presence of both the bromine atom and the ethanone group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-(6-bromonaphthalen-2-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO/c1-8(14)9-2-3-11-7-12(13)5-4-10(11)6-9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDOTHVVSQOCJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.